8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class, characterized by a fused heterocyclic core structure. The molecule features:
- 8-Methyl group: Enhances lipophilicity and influences steric interactions.
- 4-Methylpiperazinyl group: A common pharmacophore in medicinal chemistry, known to modulate solubility and receptor binding affinity.
Properties
Molecular Formula |
C19H24N6OS |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
8-methyl-2-(4-methylpiperazin-1-yl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H24N6OS/c1-13-12-16(26)25-17(14-4-6-15(27-3)7-5-14)21-18(22-19(25)20-13)24-10-8-23(2)9-11-24/h4-7,12,17H,8-11H2,1-3H3,(H,20,21,22) |
InChI Key |
MSJFZBLMCIZXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Biological Activity
The compound 8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 925143-89-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, presenting data tables, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.50 g/mol. The structure includes a pyrimidine core substituted with a methylpiperazine group and a methylthio phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.50 g/mol |
| CAS Number | 925143-89-1 |
| SMILES | CSc1ccc(cc1)C1N=C(Nc2n1c(=O)cc(n2)C)N1CCN(CC1)C |
Anticancer Activity
Recent studies have indicated that compounds similar to the pyrimidine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidines have been shown to inhibit growth in gastric cancer cells with IC50 values ranging from 40 µg/mL to 80 µg/mL .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Gastric Cancer | 40 |
| Compound B | Lung Cancer | 60 |
| 8-methyl-pyrimidine | Breast Cancer | 75 |
Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity against certain enzymes. For example, related compounds have demonstrated inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .
Table 2: Enzyme Inhibition Data
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Butyrylcholinesterase | 8-methyl-pyrimidine | 46.42 |
| Acetylcholinesterase | 8-methyl-pyrimidine | 157.31 |
The biological activity of the compound is likely mediated through its interaction with various biological targets. The presence of the piperazine moiety enhances its ability to penetrate biological membranes and interact with cellular receptors or enzymes. Additionally, the methylthio group may contribute to increased lipophilicity, enhancing bioavailability and efficacy.
Case Studies
In a recent study focused on similar pyrimidine derivatives, compounds were tested for their ability to inhibit receptor tyrosine kinases (RTKs), which are often implicated in cancer progression. The results indicated that certain derivatives exhibited selective inhibition against specific RTK pathways, suggesting a targeted therapeutic potential .
Case Study Summary:
- Study Focus: Inhibition of RTKs
- Key Findings:
- Significant inhibition observed in CDK1/CyclinA2 pathway.
- Compounds showed varying degrees of selectivity based on structural modifications.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of this compound is significant due to its structural features:
- Anticancer Activity : The structural similarity to other nitrogen-containing heterocycles has led to investigations into its anticancer properties. Compounds with similar frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antimicrobial Properties : The incorporation of piperazine and sulfur groups may enhance the compound’s activity against microbial pathogens. Research into related compounds has demonstrated effectiveness against various strains of bacteria and fungi .
Synthesis and Derivatives
The synthesis of 8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions that can yield various derivatives. These derivatives can be screened for enhanced biological activity or altered pharmacokinetic properties.
| Derivative Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpiperazine | Contains piperazine ring | Antidepressant effects |
| 2-Amino-4-methylpyrimidine | Similar pyrimidine structure | Antimicrobial properties |
| 6-Methylthio-purine | Contains sulfur and nitrogen heterocycles | Anticancer activity |
Case Studies
Several studies have explored the applications of similar compounds:
- Anticancer Evaluation : Research conducted on triazine derivatives indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the triazine core can enhance therapeutic efficacy .
- Antimicrobial Testing : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, demonstrating promising results that support the exploration of piperazine-containing compounds for treating resistant strains .
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds have provided insights into their potential as drug candidates. These studies emphasize the importance of chemical modifications in improving bioavailability and reducing toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the pyrimido[1,2-a][1,3,5]triazin-6-one core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations:
Substituent Effects on Lipophilicity: The methylsulfanyl group in the target compound increases logP compared to methoxy analogs (e.g., 3.8 vs. Piperazinyl groups (e.g., in ) improve solubility via hydrogen bonding, offsetting high logP values.
Metabolic Stability :
- Sulfur-containing substituents (e.g., methylsulfanyl) resist cytochrome P450-mediated oxidation better than methoxy groups .
- Piperazine rings may undergo N-demethylation, a common metabolic pathway .
Biological Activity: Analogs with 4-methoxyphenyl groups () show affinity for ATP-binding pockets in kinases, while piperazinyl derivatives () target serotonin receptors due to structural similarity to known ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
